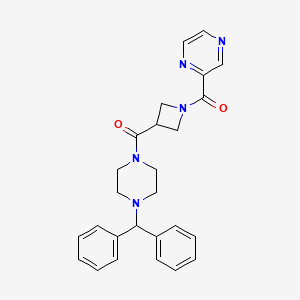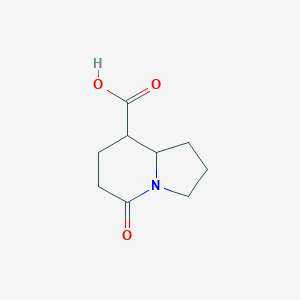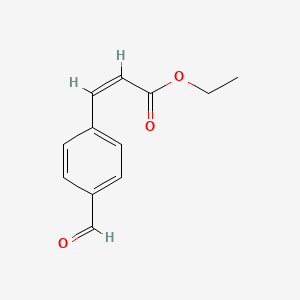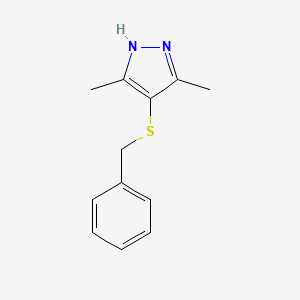![molecular formula C16H13NO4S2 B2627919 5-({[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)furan-2-carboxylic acid CAS No. 1092328-49-8](/img/structure/B2627919.png)
5-({[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)furan-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-({[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)furan-2-carboxylic acid” is a chemical compound with the molecular formula C16H13NO4S2 . It has a molecular weight of 347.41 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of methyl esters of 5-(1H-1,2,4-triazol-3-ylsulfanylmethyl)furan-2-carboxylic acids, which contain an alkyl or 2(4)-alkoxyphenyl substituent in position 5 of the triazole ring, has been described . Alkaline hydrolysis of these esters yielded the corresponding acids .Molecular Structure Analysis
The molecular structure of this compound includes a furan-2-carboxylic acid moiety, a 1,3-thiazol-2-yl group, and a 3-methoxyphenyl group . The exact structure would need to be confirmed by techniques such as X-ray crystallography.Physical And Chemical Properties Analysis
The predicted properties of this compound include a melting point of 579.1±60.0 °C, a density of 1.46±0.1 g/cm3, and a refractive index of 3.06±0.10 .Aplicaciones Científicas De Investigación
Conversion to Bio-based Polymers
Research on furan derivatives, including the compound of interest, suggests potential applications in the development of bio-based polymers. These compounds can be derived from plant biomass, making them sustainable alternatives to non-renewable hydrocarbon sources. Studies have highlighted the conversion of plant biomass into furan derivatives, which can be utilized in producing monomers, polymers, and other materials, indicating a shift towards greener chemical industry practices. This transition supports the creation of sustainable materials with applications ranging from construction to consumer goods, thereby reducing reliance on fossil fuels (Chernyshev, Kravchenko, & Ananikov, 2017).
Role in Medicinal Chemistry
The structural motifs of furan and thiazole, elements present in the compound under discussion, play a significant role in medicinal chemistry. These motifs are found in bioactive molecules with applications in drug design for treating various health conditions. The furanyl or thienyl substituents, which include the thiazole component, are critical in the development of nucleobases, nucleosides, and their analogues with potential antiviral, antitumor, antimycobacterial, and antiparkinsonian activities. Such compounds highlight the versatility and importance of furan and thiazole derivatives in synthesizing new medications (Ostrowski, 2022).
Environmental Remediation
Furan derivatives are also explored for their application in environmental remediation. The presence of carboxylic acids and other functional groups in these compounds facilitates interactions with pollutants, aiding in the removal of hazardous substances from water and soil. Research into the adsorption properties and reactivity of furan derivatives towards environmental contaminants indicates potential for these compounds in cleaning up industrial waste and improving water quality, contributing to environmental sustainability and public health (Prasannamedha & Kumar, 2020).
Biocatalyst Inhibition Research
Investigations into the inhibition effects of carboxylic acids on biocatalysts reveal insights into microbial metabolism and fermentation processes. Such studies are crucial for optimizing the production of biofuels and biochemicals, where furan derivatives could play a role in enhancing or inhibiting microbial growth under specific conditions. Understanding these interactions helps in the development of more efficient bioprocesses for producing renewable energy and chemicals (Jarboe, Royce, & Liu, 2013).
Propiedades
IUPAC Name |
5-[[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]sulfanylmethyl]furan-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4S2/c1-20-11-4-2-3-10(7-11)13-9-23-16(17-13)22-8-12-5-6-14(21-12)15(18)19/h2-7,9H,8H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYTDUCCYYJHCTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CSC(=N2)SCC3=CC=C(O3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-({[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)furan-2-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-chloro-2-methylphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2627838.png)
![(2R,3S,4R,5R,6S)-2-[(2S,3S,4R,5R,6S)-2-[[(3R,4S,6As,6bR,8S,8aR,14S,14bR)-8-hydroxy-4,8a-bis(hydroxymethyl)-14-methoxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/no-structure.png)
![2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-phenethylacetamide](/img/structure/B2627844.png)


![2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]pyrazine](/img/structure/B2627849.png)
![2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol](/img/structure/B2627850.png)
![N-[6-(2,3-Dihydro-1-benzofuran-5-yl)pyridin-2-yl]prop-2-enamide](/img/structure/B2627852.png)

![(3S,8aS)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carbonitrile](/img/structure/B2627854.png)

![prop-2-en-1-yl N-[(prop-2-en-1-yloxy)carbonyl]carbamate](/img/structure/B2627857.png)
